1-Bromo-4-chloro-2-(trifluoromethoxy)benzene
Description
Significance of Polyhalogenated Aromatics in Chemical Synthesis Research
Polyhalogenated aromatic compounds (PHCs) are organic molecules that contain multiple halogen atoms attached to an aromatic ring system. Their importance in chemical synthesis is multifaceted. The presence of various halogen atoms (such as bromine and chlorine) on the aromatic ring provides multiple reactive sites that can be selectively functionalized. This allows for the controlled, step-wise construction of more complex molecular architectures.
These compounds are particularly valuable as intermediates in the creation of pharmaceuticals and agrochemicals. The strategic placement of halogens can influence the electronic properties of the molecule, which in turn affects its reactivity and biological activity. For instance, the carbon-halogen bonds can participate in a variety of powerful cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The ability to selectively react one halogen over another (e.g., bromine's higher reactivity than chlorine in many palladium-catalyzed couplings) offers chemists precise control over synthetic pathways.
Furthermore, polyhalogenated aromatics are used in materials science to develop advanced polymers with enhanced properties like thermal stability and chemical resistance.
Distinctive Role of the Trifluoromethoxy Group in Aromatic Systems
The trifluoromethoxy (-OCF₃) group is a unique and increasingly important substituent in medicinal and agricultural chemistry. mdpi.com Often referred to as a "pseudo-halogen," it imparts several desirable properties to an aromatic molecule. nih.gov
Electronic and Physicochemical Properties:
Electron-Withdrawing Nature: The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. This significantly influences the electron density of the aromatic ring, affecting its reactivity. nih.gov
High Lipophilicity: It is one of the most lipophilic functional groups known. Increased lipophilicity can enhance a molecule's ability to cross biological membranes, which can improve the bioavailability of drug candidates. mdpi.comnih.gov
Metabolic Stability: Molecules containing the -OCF₃ group often exhibit enhanced stability against metabolic degradation. The carbon-fluorine bonds are very strong, making the group resistant to oxidative metabolism in biological systems, which can prolong the half-life of a drug. mdpi.combeilstein-journals.org
When attached to an aromatic ring, the trifluoromethoxy group deactivates the ring towards electrophilic attack due to its strong inductive electron-withdrawing effect. However, the oxygen atom's lone pairs can participate in resonance, making the group an ortho, para-director for incoming electrophiles, a behavior also seen with halogen substituents. nih.gov
Foundational Principles of Aromatic Functionalization Relevant to the Compound
The functionalization of 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene is governed by the principles of electrophilic and nucleophilic aromatic substitution, with the nature and position of the existing substituents playing a crucial directing role.
Electrophilic Aromatic Substitution: This class of reactions is fundamental to the chemistry of benzene (B151609) and its derivatives. msu.eduwikipedia.org An electrophile attacks the electron-rich π-system of the benzene ring, leading to the substitution of a hydrogen atom. uomustansiriyah.edu.iq The existing substituents on the ring determine the rate of reaction and the position of the incoming electrophile.
Directing Effects: In this compound, all three substituents (Bromo, Chloro, and Trifluoromethoxy) are deactivating groups, meaning they make the ring less reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org However, they are all ortho, para-directors. nih.govlibretexts.org This means that an incoming electrophile will preferentially substitute at the positions ortho or para to these groups. The final position of substitution will be a result of the combined directing influence of all three groups and steric hindrance.
Cross-Coupling Reactions: The bromine atom in this compound is a key handle for functionalization via transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in these reactions, allowing for selective transformations at the bromine-substituted position. This enables the attachment of a wide variety of other chemical groups, making the compound a versatile building block in organic synthesis. nbinno.com
Data Tables
Table 1: Properties of Related Compounds
Since detailed experimental data for this compound is not widely available, the properties of structurally similar compounds are presented for reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | C₇H₄BrF₃O | 241.01 | 80 °C / 50 mmHg | 1.622 |
| 1-Bromo-4-chloro-2-(trifluoromethyl)benzene | 344-65-0 | C₇H₃BrClF₃ | 259.45 | Not available | Not available |
| 1-Bromo-4-chloro-2-fluorobenzene | 1996-29-8 | C₆H₃BrClF | 209.44 | 91-92 °C / 20 mmHg sigmaaldrich.com | 1.678 sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-chloro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-5-2-1-4(9)3-6(5)13-7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEJCMUJVUPKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Bromo 4 Chloro 2 Trifluoromethoxy Benzene and Analogues
Strategies for Regioselective Introduction of Halogen and Trifluoromethoxy Substituents
Achieving the specific 1-bromo-4-chloro-2-(trifluoromethoxy) substitution pattern on a benzene (B151609) ring necessitates careful control over the regioselectivity of each functionalization step. The electronic properties of the substituents already present on the ring dictate the position of subsequent additions in electrophilic aromatic substitution reactions. msu.edulibretexts.org The trifluoromethoxy group (-OCF3) is deactivating yet ortho-para directing, similar to halogens, which can complicate selective synthesis. beilstein-journals.orglibretexts.org
A common and logical approach to complex aromatic compounds is the stepwise introduction of functional groups. The order of these reactions is critical for achieving the desired isomer.
One plausible synthetic route could begin with the trifluoromethoxylation of a suitable phenol, followed by sequential halogenation. Alternatively, starting with a pre-halogenated benzene derivative and introducing the trifluoromethoxy group later is also a viable strategy.
Route A: Halogenation of a Trifluoromethoxybenzene Precursor
Starting Material: 4-Chloro-2-nitrophenol.
Trifluoromethoxylation: The phenolic hydroxyl group can be converted to a trifluoromethoxy group.
Reduction: The nitro group is reduced to an amine (-NH2).
Sandmeyer Reaction: The amino group is converted into a diazonium salt, which is subsequently replaced by bromine to yield the final product.
The directing effects of the substituents are crucial at each stage. For instance, direct electrophilic bromination of 4-chloro-(trifluoromethoxy)benzene would be challenging due to the competing directing effects of the chloro (ortho-, para-) and trifluoromethoxy (ortho-, para-) groups. khanacademy.org
Modern halogenation methods offer high regioselectivity. The use of N-halosuccinimides (NBS for bromination, NCS for chlorination) in solvents like hexafluoroisopropanol (HFIP) can enable mild and selective halogenation of a wide range of arenes without additional catalysts. organic-chemistry.org For electron-rich substrates like anilines, copper(II) halides in ionic liquids can achieve direct and highly regioselective para-halogenation under mild conditions. beilstein-journals.org
Below is a table summarizing conditions for regioselective halogenation reactions relevant to the synthesis of substituted aromatics.
| Reagent(s) | Substrate Type | Position of Halogenation | Conditions | Yield |
| N-Bromosuccinimide (NBS) | Electron-rich arenes | Varies (often para) | Hexafluoroisopropanol (HFIP) | Good to excellent |
| N-Chlorosuccinimide (NCS) | Heterocycles | Varies (electron-rich position) | Hexafluoroisopropanol (HFIP) | High |
| Copper(II) Bromide (CuBr₂) | Unprotected anilines | Para | Ionic liquid, Room Temp | High |
| Copper(II) Chloride (CuCl₂) | Unprotected anilines | Para | Ionic liquid | High |
This table is generated based on findings from sources organic-chemistry.orgbeilstein-journals.org.
Tandem, or cascade, reactions involve two or more sequential transformations in a single synthetic operation, which can significantly improve efficiency by reducing the number of purification steps. For the synthesis of multi-substituted benzenes, a tandem approach might involve a sequence of C-H functionalization reactions.
While a specific tandem sequence for 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene is not widely documented, the principles can be applied. For example, a process could be envisioned where a directing group on the aromatic ring facilitates sequential, regioselective C-H functionalizations. Research has shown that aryltriazenes can act as directing groups to promote Rh(I)-catalyzed hydroacylation, followed by either a Rh(III)-catalyzed C-H activation or an electrophilic aromatic substitution, allowing for multifunctionalization of the benzene core. acs.org Such strategies demonstrate the potential for controlled, sequential introduction of different groups onto an aromatic ring in a streamlined fashion. acs.org
Another example of tandem reactions involves metal-promoted 1,4-addition reactions with benzene and its derivatives, showcasing the ability to construct complex substituted cyclic systems in a single process. theopenscholar.com
Approaches for Incorporating the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF3) group is highly valued in pharmaceutical and agrochemical design due to its unique electronic properties, high lipophilicity, and metabolic stability. nih.govresearchgate.netnih.gov However, its introduction into molecules has been a persistent challenge. nih.govnih.gov
The most direct route to aryl trifluoromethyl ethers is the O-trifluoromethylation of the corresponding phenols. Traditional methods often required harsh reagents and conditions, such as the use of carbon tetrachloride and anhydrous hydrogen fluoride. discoveroakwoodchemical.com
More recent strategies offer milder alternatives:
Two-Step Protocol via Xanthates: Phenols can be converted to xanthate intermediates, which then react with fluorinating agents like XtalFluor-E in the presence of trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) to form aryl trifluoromethyl ethers. This method is notable for its mild conditions. nih.govresearchgate.net
Decarboxylative Fluorination: A two-step method involves the O-carboxydifluoromethylation of phenols using reagents like sodium bromodifluoroacetate, followed by a decarboxylative fluorination step with a reagent such as Selectfluor II to yield the Ar-OCF3 product. cas.cnacs.org
Silver-Mediated Fluorination: The decarboxylative fluorination of aryloxydifluoroacetic acids can also be achieved using AgF2, which proceeds under mild conditions and tolerates a broad range of functional groups. discoveroakwoodchemical.com
| Method | Key Reagents | Intermediate | Key Features |
| Xanthate-based | Imidazolium salt, XtalFluor-E, TCCA/NFSI | Aryl Xanthate | Mild conditions, operationally simple. nih.gov |
| Decarboxylative Fluorination | Sodium bromodifluoroacetate, Selectfluor II | Aryloxydifluoroacetic acid | Uses accessible and inexpensive reagents. cas.cnacs.org |
| Silver-Mediated Fluorination | AgF₂ | Aryloxydifluoroacetic acid | Broad substrate scope, mild conditions. discoveroakwoodchemical.com |
Hypervalent iodine reagents, particularly Togni reagents, have emerged as powerful tools for trifluoromethylation. These compounds function as electrophilic CF3-transfer agents and can operate via radical pathways. rsc.org
The direct O-trifluoromethylation of phenols using Togni reagents can be challenging. For instance, the reaction of 2,4,6-trimethylphenol (B147578) with a Togni reagent resulted in a low yield of the desired aryl trifluoromethyl ether, with C-trifluoromethylated products being major byproducts. mdpi.com This indicates that electrophilic aromatic substitution on the ring can compete with O-trifluoromethylation of the hydroxyl group.
However, a successful strategy involves the O-trifluoromethylation of N-aryl-N-hydroxylamines with a Togni reagent, followed by a thermally induced rearrangement of the intermediate N-aryl-N-(trifluoromethoxy)amine. mdpi.com This two-step sequence allows for the synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives. nih.gov This method involves treating an N-hydroxyacetamido precursor with Togni reagent II and a catalytic amount of cesium carbonate, followed by heating to induce the OCF3 migration. nih.gov
| Reagent | Substrate | Product | Key Observation |
| Togni Reagent | Phenols | Aryl trifluoromethyl ether | Can result in low yields and competing C-trifluoromethylation. mdpi.com |
| Togni Reagent II | N-Aryl-N-hydroxyacetamide | ortho-Trifluoromethoxylated aniline | Successful two-step process involving O-trifluoromethylation and rearrangement. nih.gov |
Catalytic approaches represent the forefront of trifluoromethoxylation chemistry, offering the potential for high efficiency and selectivity under mild conditions.
Photoredox Catalysis: A novel catalytic protocol for the direct C-H trifluoromethoxylation of arenes and heteroarenes has been developed. nih.gov This method uses a trifluoromethoxylating reagent in combination with redox-active catalysts at room temperature. The reaction is believed to proceed through the generation of an OCF3 radical, which is trapped by the (hetero)arene. nih.gov This approach is powerful for creating libraries of compounds, as the radical addition can occur at multiple sites, yielding various regioisomers. nih.gov
Copper-Catalyzed Reactions: Copper catalysis has been extensively explored for aromatic trifluoromethylation. nih.gov These methods often involve the cross-coupling of aryl halides or boronic acids with a trifluoromethyl source. While direct catalytic trifluoromethoxylation is less common, the principles of copper-catalyzed cross-coupling are being adapted for this challenging transformation.
Ruthenium-Catalyzed Mechanochemical Transformation: A Ru-catalyzed method has been reported for the transformation of phenols into trifluoromethyl-arenes under mechanochemical (ball-milling) conditions, offering a green chemistry alternative. bohrium.com
These catalytic methods are expanding the toolkit for synthesizing molecules containing the trifluoromethoxy group, enabling late-stage functionalization of complex molecules. mdpi.comresearchgate.net
Precision Halogenation Techniques for Bromine and Chlorine Incorporation
Achieving the specific 1-bromo-4-chloro-2-(trifluoromethoxy) substitution pattern necessitates highly regioselective halogenation methods. The electronic properties of the trifluoromethoxy group and the existing halogens on the ring heavily influence the feasibility and outcome of direct halogenation.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The technique relies on a "Directed Metalation Group" (DMG) that coordinates to an organolithium base (e.g., n-butyllithium), directing deprotonation to the adjacent ortho position. This generates a stabilized aryllithium intermediate that can be trapped by an electrophile, such as a halogen source, to install a substituent with high precision. baranlab.org
In the context of trifluoromethoxy-substituted benzenes, the trifluoromethoxy group (-OCF3) itself can function as a moderate DMG due to the Lewis basicity of the oxygen atom, which can coordinate with the lithium cation. organic-chemistry.org This directs the lithiation to the C2 position. However, the presence of other functional groups can influence the site of metalation. For a precursor like 1-chloro-3-(trifluoromethoxy)benzene, the -OCF3 group would direct lithiation to the C2 position, allowing for subsequent quenching with an electrophilic bromine source (e.g., Br2 or 1,2-dibromo-1,1,2,2-tetrachloroethane) to introduce the bromine atom precisely.
The choice of base and solvent is critical. While alkyllithiums like n-BuLi are common, they can participate in halogen-lithium exchange with aryl bromides, which is often faster than deprotonation. uwindsor.ca For substrates already containing bromine, a non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure that deprotonation is the dominant pathway. Conversely, if starting from a di-halogenated precursor where one halogen is intended for exchange, using n-BuLi in a non-coordinating solvent can be a viable strategy to generate the aryllithium species at a specific position.
Table 1: Common Directed Metalation Groups (DMGs) and Their Relative Directing Strength
| DMG Strength | Examples |
|---|---|
| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ |
| Moderate | -OCH₃, -NR₂, -OCF₃ , -F, -Cl |
| Weak | -CH₂NR₂, -Ph |
This interactive table summarizes various DMGs, categorized by their efficacy in directing ortho-lithiation. organic-chemistry.org
Electrophilic Halogenation: Electrophilic aromatic substitution is the classical method for introducing halogens onto a benzene ring. masterorganicchemistry.com The reaction involves the attack of the electron-rich aromatic ring on an activated electrophilic halogen, typically generated with the aid of a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination). masterorganicchemistry.com The regiochemical outcome is governed by the electronic properties of the substituents already present on the ring. libretexts.org
However, the directing effects of multiple substituents must be considered. In precursors containing a powerful activating group, such as an amine (-NH₂), its strong ortho-, para- directing effect can override that of the -OCF3 group. For instance, the bromination of 4-(trifluoromethoxy)aniline (B150132) occurs selectively at the two positions ortho to the strongly activating amine group. google.com This principle can be used in a multi-step synthesis where the directing power of a temporary activating group is harnessed before it is removed or converted.
Nucleophilic Halogenation: Nucleophilic aromatic substitution (SNAr) is generally not a viable method for introducing a halogen onto an unsubstituted arene position. This mechanism requires a good leaving group (which hydrogen is not) and the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. uomustansiriyah.edu.iq While the -OCF3 group is electron-withdrawing, it is generally insufficient on its own to activate an aryl halide for SNAr under standard conditions. Therefore, this method is not a primary consideration for the de novo incorporation of bromine or chlorine in this specific synthetic context.
Modular Synthesis Utilizing Pre-functionalized Building Blocks
A more versatile approach to complex polysubstituted arenes involves the use of simpler, readily available building blocks that are sequentially functionalized. This modular strategy allows for the construction of the target molecule with high control and flexibility. nih.govresearchgate.net
This strategy begins with a simple di- or tri-substituted arene scaffold, which is then elaborated through a series of reactions. A common and powerful method for introducing bromine or chlorine onto a specific position of a pre-functionalized ring is the Sandmeyer reaction. wikipedia.orgnih.gov This reaction converts an aromatic primary amine into a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst (e.g., CuBr or CuCl). organic-chemistry.org
A plausible synthetic route to this compound could start from 4-chloro-2-(trifluoromethoxy)aniline. This aniline precursor can be synthesized through various established routes. The aniline is then subjected to diazotization using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures, followed by treatment with copper(I) bromide to replace the diazonium group with bromine. google.com The existence of closely related aniline precursors like 4-bromo-5-chloro-2-(trifluoromethoxy)aniline (B1410238) highlights the viability of this approach in building complex halogenated structures.
Table 2: Representative Sandmeyer Reaction for Aryl Halide Synthesis
| Starting Material | Reagents | Product |
|---|---|---|
| Ar-NH₂ | 1. NaNO₂, HBr, 0-5 °C | Ar-Br |
| 2. CuBr | ||
| Ar-NH₂ | 1. NaNO₂, HCl, 0-5 °C | Ar-Cl |
| 2. CuCl |
This interactive table outlines the general conditions for the Sandmeyer reaction to produce aryl bromides and chlorides from aryl amines. wikipedia.org
Polysubstituted arenes containing multiple different halogens serve as versatile platforms for modular synthesis due to the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the aryl halide partner follows the general trend: C–I > C–OTf > C–Br >> C–Cl. wikipedia.orglibretexts.org
This reactivity difference allows for chemoselective functionalization. For an aryl scaffold containing both a bromine and a chlorine atom, the C–Br bond will react preferentially under carefully controlled Suzuki-Miyaura conditions. researchgate.net A palladium catalyst with appropriate ligands can facilitate coupling of an organoboron reagent at the brominated position while leaving the C–Cl bond intact for subsequent transformations. nih.gov This selective, stepwise functionalization is a cornerstone of modern synthetic strategy, enabling the divergent synthesis of a library of analogues from a common polyhalogenated intermediate. For example, starting with 1-bromo-4-chlorobenzene, one could first introduce a substituent at the C1 position via a Suzuki coupling, and then use the remaining chlorine at C4 for a different coupling reaction under more forcing conditions.
Table 3: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Suzuki-Miyaura Coupling
| C-X Bond | Relative Reactivity | Typical Conditions for Activation |
|---|---|---|
| C–I | Highest | Standard Pd(0) catalysts (e.g., Pd(PPh₃)₄) |
| C–Br | High | Standard Pd(0) catalysts |
| C–Cl | Low | Requires bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) and stronger bases |
This interactive table compares the reactivity of different carbon-halogen bonds in Suzuki-Miyaura cross-coupling reactions. wikipedia.orglibretexts.org
Chemical Reactivity and Derivatization Strategies of 1 Bromo 4 Chloro 2 Trifluoromethoxy Benzene
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for the functionalization of electron-deficient aromatic rings. The reaction proceeds via an addition-elimination mechanism, where the rate and regioselectivity are heavily influenced by the nature of both the leaving group and the substituents on the aromatic ring.
Relative Reactivity of Bromine versus Chlorine in SNAr
In the context of SNAr reactions, the typical reactivity order for halogen leaving groups is F > Cl ≈ Br > I. nih.gov This trend is contrary to that observed in SN1 and SN2 reactions and is primarily governed by the electronegativity of the halogen. reddit.com The highly electronegative halogen polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to attack by a nucleophile. This initial nucleophilic attack is often the rate-determining step. nih.gov
For 1-bromo-4-chloro-2-(trifluoromethoxy)benzene, while chlorine is slightly more electronegative than bromine, their reactivity as leaving groups in SNAr reactions is often comparable. nih.gov Therefore, the decisive factor for determining which halogen is substituted is not the inherent reactivity of the leaving group itself, but rather the regiochemical control exerted by the other substituents on the benzene (B151609) ring.
Influence of the Trifluoromethoxy Group on Ring Activation and Regioselectivity
The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring, thereby activating it toward nucleophilic attack. mdpi.com For the SNAr mechanism to be effective, the electron-withdrawing group must be located at a position ortho or para to the leaving group. This specific positioning allows for the resonance stabilization of the negative charge in the intermediate Meisenheimer complex that is formed upon nucleophilic addition. libretexts.orgresearchgate.net
In the structure of this compound, the trifluoromethoxy group is positioned ortho to the bromine atom (at C1) and meta to the chlorine atom (at C4).
Attack at C1 (Bromine substitution): When a nucleophile attacks the carbon atom bonded to bromine, the resulting negative charge can be delocalized onto the trifluoromethoxy group through resonance, which provides significant stabilization to the Meisenheimer intermediate.
Attack at C4 (Chlorine substitution): If a nucleophile were to attack the carbon atom bonded to chlorine, the negative charge in the intermediate could not be delocalized onto the trifluoromethoxy group via resonance because of the meta relationship. libretexts.org
Consequently, nucleophilic aromatic substitution reactions on this substrate occur with high regioselectivity, leading to the exclusive substitution of the bromine atom. The trifluoromethoxy group strongly directs the incoming nucleophile to the ortho position, making the C-Br bond the reactive site for SNAr pathways.
| Position of Attack | Leaving Group | Position of -OCF3 Group | Stabilization of Intermediate | Observed Reactivity |
|---|---|---|---|---|
| C1 | Bromine | ortho (C2) | High (Resonance Stabilization) | Favored Pathway |
| C4 | Chlorine | meta (C2) | Low (Inductive Effect Only) | Disfavored Pathway |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, the differing reactivity of the carbon-halogen bonds allows for selective functionalization. The generally accepted order of reactivity for aryl halides in palladium-catalyzed oxidative addition is I > Br > OTf > Cl. researchgate.netrsc.org This selectivity is based on the carbon-halogen bond dissociation energy, with the weaker C-Br bond being more easily cleaved by the metal catalyst than the stronger C-Cl bond.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling, which forms C-C bonds by reacting an organoboron species with an organic halide, is highly effective for the selective functionalization of dihaloarenes. ugr.esnih.gov When this compound is subjected to Suzuki-Miyaura coupling conditions with one equivalent of a boronic acid, the reaction occurs preferentially at the C-Br bond. researchgate.net This high regioselectivity is attributed to the lower bond energy of C-Br compared to C-Cl, facilitating the initial oxidative addition step with the palladium catalyst. rsc.org
Studies on analogous compounds, such as dihalogenated trifluoromethyl-benzene derivatives, have shown that these couplings proceed with excellent site-selectivity. researchgate.netdocumentsdelivered.com While the -OCF3 group at the C2 position introduces steric hindrance around the C1-Br bond, the electronic difference in reactivity between bromine and chlorine is typically the dominant controlling factor. This allows for the synthesis of 4-chloro-2-(trifluoromethoxy)biphenyl derivatives, leaving the chlorine atom available for subsequent, more forcing, cross-coupling reactions if desired.
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh3)4, Pd(OAc)2 with phosphine (B1218219) ligands | researchgate.netnih.gov |
| Base | Na2CO3, K2CO3, K3PO4 | rsc.org |
| Solvent | Toluene, Dioxane, DMF, often with water | researchgate.netrsc.org |
| Temperature | 80-110 °C | researchgate.net |
| Selectivity | Preferential reaction at C-Br bond | researchgate.net |
Buchwald-Hartwig Amination and Other C-N Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that enables the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the selectivity of this reaction on dihaloarenes is dictated by the relative rates of oxidative addition. nih.gov Consequently, the C-Br bond of this compound will react selectively over the C-Cl bond. organic-chemistry.org
This allows for the regioselective synthesis of N-aryl derivatives at the C1 position, yielding 4-chloro-N-substituted-2-(trifluoromethoxy)anilines. The reaction is compatible with a wide range of primary and secondary amines and is typically carried out using a palladium catalyst with specialized phosphine ligands and a strong base. wikipedia.orgnih.gov
Kumada, Negishi, and Stille Couplings with Halogenated Aromatic Substrates
Other significant transition metal-catalyzed cross-coupling reactions, including Kumada, Negishi, and Stille couplings, exhibit similar selectivity patterns with dihalogenated aromatic substrates.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org The higher reactivity of the C-Br bond compared to the C-Cl bond ensures that coupling occurs selectively at the bromine-substituted position. Research on the closely related substrate 2-bromo-1-chloro-4-(trifluoromethyl)benzene has demonstrated successful Kumada-type reactions, highlighting the utility of this method for selective C-C bond formation. acs.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and follows the same reactivity trend (Br > Cl) for oxidative addition, allowing for the selective formation of a C-C bond at the C1 position of the target molecule. nih.gov
Stille Coupling: In the Stille reaction, an organostannane (organotin) reagent is coupled with an organic halide. organic-chemistry.orglibretexts.orgwikipedia.org This reaction also proceeds via a palladium-catalyzed cycle where the oxidative addition at the more labile C-Br bond is favored, leading to selective functionalization at this site.
| Reaction Name | Nucleophile | Typical Catalyst | Selective Site of Reaction | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (R-B(OH)2) | Palladium | C-Br | researchgate.net |
| Buchwald-Hartwig | Amine (R2NH) | Palladium | C-Br | wikipedia.org |
| Kumada | Grignard (R-MgX) | Nickel or Palladium | C-Br | wikipedia.org |
| Negishi | Organozinc (R-ZnX) | Palladium or Nickel | C-Br | wikipedia.org |
| Stille | Organostannane (R-SnR'3) | Palladium | C-Br | wikipedia.org |
Electrophilic Reactivity and Functionalization
The aromatic ring of this compound is significantly deactivated towards electrophilic substitution. This is due to the presence of three electron-withdrawing substituents: a bromo group, a chloro group, and a trifluoromethoxy group. The trifluoromethoxy group, in particular, possesses a strong electron-withdrawing capacity, which, combined with the inductive effects of the halogens, reduces the electron density of the benzene ring, making it less nucleophilic. mdpi.com Similarly, the trifluoromethyl group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This deactivation presents considerable challenges for typical electrophilic aromatic substitution reactions.
Directed ortho-metallation, or ortho-deprotonation, is a powerful strategy for regioselective functionalization of aromatic rings. The process involves the deprotonation of a proton at the position ortho to a directing group by a strong base, typically an organolithium reagent. uwindsor.ca The directing group coordinates to the metal cation of the base, facilitating the deprotonation at the adjacent position. uwindsor.ca
In the case of this compound, the trifluoromethoxy group can serve as a directing group. Its strong electron-withdrawing nature increases the kinetic acidity of the protons on the aromatic ring, particularly at the ortho positions. nih.gov Research on 3-trifluoromethoxyanisole has shown that the trifluoromethoxy group enhances the kinetic acidity of the ring, with the effect being most pronounced when it is meta to the site of deprotonation. nih.gov For this compound, the most acidic proton available for deprotonation is at the C3 position, which is ortho to the potent trifluoromethoxy directing group. The use of a very strong base, such as n-butyllithium or sec-butyllithium, can achieve selective deprotonation at this site, generating an organometallic intermediate that can then be quenched with various electrophiles to introduce a new functional group with high regioselectivity.
Friedel-Crafts alkylation and acylation are fundamental electrophilic aromatic substitution reactions used to form carbon-carbon bonds with an aromatic ring. wikipedia.org A significant limitation of these reactions is their general failure with strongly deactivated aromatic substrates. reddit.comyoutube.com The electron-poor nature of the ring in this compound makes it a poor nucleophile, unable to attack the carbocation or acylium ion intermediates generated under standard Friedel-Crafts conditions. reddit.com
However, Friedel-Crafts-type reactions can be accomplished on highly deactivated systems by employing forcing conditions. The use of Brønsted superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H), can generate highly reactive electrophilic species capable of reacting with electron-deficient arenes. nih.govnih.gov Studies on trifluoromethyl-substituted arenes have shown that reactions in superacids can lead to the formation of carbocations or acylium ions, which then undergo Friedel-Crafts-type reactions. nih.gov While direct Friedel-Crafts reaction on this compound is not explicitly detailed, the principles established for other deactivated systems suggest that such transformations would require potent catalytic systems and harsh reaction conditions.
| Substrate Type | Reaction | Reagents and Conditions | Outcome | Reference |
|---|---|---|---|---|
| Trifluoromethyl-substituted arenes | Friedel-Crafts type acylation/alkylation | Brønsted Superacid (e.g., CF₃SO₃H), Arene nucleophile | Formation of benzophenone (B1666685) and triarylmethanol derivatives. | nih.gov |
| Deactivated benzylic alcohols (e.g., with -NO₂, -CF₃) | Dehydrative Friedel-Crafts alkylation | Catalytic Brønsted acid (e.g., TfOH), in HFIP solvent | Successful alkylation with arene nucleophiles. | |
| Aromatic compounds less reactive than mono-halobenzenes | General Friedel-Crafts alkylation/acylation | Standard Lewis Acids (e.g., AlCl₃) | Reaction typically fails or gives very low yields. | stackexchange.com |
| 1,2,4-trimethoxybenzene | Friedel-Crafts alkylation | Aldehydes or benzylic alcohols, cat. CF₃SO₃H in CH₃CN | High yields of di- or triarylmethanes. | nih.gov |
Radical Reactions and Bond Transformations
Radical reactions offer alternative pathways for the functionalization of this compound, particularly by leveraging the carbon-halogen bonds as synthetic handles.
Homolytic cleavage, or homolysis, is a type of bond breaking where the two electrons in a covalent bond are divided equally between the two resulting fragments, producing radicals. pressbooks.publibretexts.org This process requires an input of energy, typically in the form of heat or ultraviolet (UV) light, to overcome the bond dissociation energy (BDE). pressbooks.pubwikipedia.org
The this compound molecule contains two distinct carbon-halogen bonds on the aromatic ring: a C-Br bond and a C-Cl bond. The strength of these bonds, and thus the energy required for their homolytic cleavage, is different. The C-Br bond is significantly weaker than the C-Cl bond. Consequently, the selective homolytic cleavage of the C-Br bond is achievable under conditions that would leave the C-Cl bond intact. This selective cleavage generates a 4-chloro-2-(trifluoromethoxy)phenyl radical, which can be trapped or used in subsequent propagation steps of a radical chain reaction.
| Bond | Average BDE (kJ/mol) | Relative Reactivity toward Homolysis |
|---|---|---|
| Ar-Br | ~335-355 | Higher |
| Ar-Cl | ~397-410 | Lower |
Note: Values are approximate and can vary based on the specific aromatic system and substituents. The general trend shows that the Ar-Br bond is weaker and more susceptible to homolytic cleavage than the Ar-Cl bond. researchgate.netnih.gov
Radical trifluoromethylation is a powerful and increasingly important method for introducing the valuable trifluoromethyl (CF₃) group into organic molecules. dntb.gov.uaresearchgate.net These reactions typically proceed via the generation of a CF₃ radical from a suitable precursor, which then reacts with the substrate.
For a substrate like this compound, a plausible pathway for radical trifluoromethylation would involve the initial homolytic cleavage of the weaker C-Br bond to generate an aryl radical. This aryl radical could then couple with a trifluoromethyl radical. Alternatively, photocatalytic methods can be employed where an excited-state photocatalyst induces the formation of a CF₃ radical from a source like SF₅CF₃, which then adds to the aromatic ring. researchgate.net However, direct addition of a radical to the electron-deficient ring of this compound can be challenging due to the high reactivity of the CF₃ radical and the potential for reaction at multiple sites. chemrxiv.org Despite these challenges, the development of radical trifluoromethylation methodologies remains a key focus in synthetic chemistry due to the profound impact of the CF₃ group on the properties of pharmaceuticals and agrochemicals. researchgate.net
Functional Group Interconversions Involving the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF₃) group is renowned for its exceptional chemical and metabolic stability. mdpi.comnih.gov This stability is a direct consequence of the high bond dissociation energy of the carbon-fluorine bonds. mdpi.com The -OCF₃ group is significantly more resistant to enzymatic breakdown compared to a simple methoxy (B1213986) group, as its steric bulk and electronic properties hinder oxidative demethylation by enzymes. mdpi.com
Due to this inherent robustness, the trifluoromethoxy group is generally considered an inert spectator in most chemical transformations, making it a desirable substituent in drug design. reddit.com Direct chemical transformations or cleavage of the Ar-O-CF₃ bond are exceedingly difficult to achieve. The trifluoromethoxide anion is thermally unstable, which complicates reactions that might proceed via its formation as a leaving group. nih.gov While the trifluoromethyl group itself can undergo decomposition or transformation under harsh conditions, such as with superacids or certain transition metal catalysts, the trifluoromethoxy group is even more resilient. nih.gov As a result, functional group interconversions targeting the -OCF₃ moiety on an aromatic ring are not common synthetic strategies and would require highly specialized and energetic conditions. The primary utility of the group lies in the unique and stable physicochemical properties it imparts to the parent molecule. nih.gov
Selective Transformations of the C-F Bond in Aromatic Trifluoromethyl Groups
While this compound contains a trifluoromethoxy (-OCF3) group, the selective transformation of C-F bonds has been more extensively studied in the related trifluoromethyl (-CF3) group. Understanding the reactivity of the Ar-CF3 moiety provides context for the challenges and potential strategies applicable to C-F bond functionalization in organofluorine compounds.
The C-F bond is the strongest single bond to carbon, making its selective activation a significant chemical challenge. rsc.org Furthermore, in a trifluoromethyl group, the C-F bonds become progressively stronger and shorter with increased fluorination, meaning that the product of a single C-F functionalization (ArCF2R) is typically more reactive than the starting material (ArCF3). rsc.org This presents a major hurdle in preventing over-functionalization. researchgate.net
Despite these challenges, several methods for the selective transformation of a single C-F bond in aromatic trifluoromethyl groups have been developed. These strategies often rely on activating the substrate or using specific catalytic systems.
Key Research Findings:
Ortho-Silyl Assisted Transformations : Research has shown that an ortho-hydrosilyl group can facilitate the selective activation of one C-F bond in a trifluoromethyl group. This approach has been used for catalytic thiolation and azidation, affording a variety of difluoromethylenes while avoiding further C-F bond cleavage. researchgate.net
Reductive Defluorination : Catalytic methods have been developed for the selective reduction of ArCF3 to ArCF2H (hydrodefluorination). One such method employs a combination of palladium and copper catalysts. rsc.org Another approach uses visible light photoredox catalysis to generate a difluorobenzylic radical from the trifluoromethylarene, which can then be intercepted by a hydrogen atom source. nih.gov
Defluoroalkylation : By generating a difluorobenzylic radical intermediate via photoredox catalysis, it is possible to intercept it with unactivated alkenes. This catalytic defluoroalkylation provides access to a diverse range of Ar-CF2R compounds. nih.gov
Conversion to Carbonyls : The trifluoromethyl group can be transformed into a ketone. This has been achieved via C-F cleavage using reagents like boron tribromide, allowing for the synthesis of multi-substituted aromatic ketones. nih.gov
| Transformation | Reagents/Catalyst | Substrate Feature | Product | Ref. |
| Hydrodefluorination | Pd/Cu Catalysis | General Ar-CF3 | Ar-CF2H | rsc.org |
| Defluoroalkylation | Photoredox Catalyst, Formate Salts, Alkene | Unactivated Ar-CF3 | Ar-CF2-Alkyl | nih.gov |
| Ketone Synthesis | Boron Tribromide (BBr3) | General Ar-CF3 | Ar-CO-Ar' | nih.gov |
| Thiolation/Azidation | Ytterbium Triflate, Trityl Chloride | Ortho-silyl Ar-CF3 | Ar-CF2-SR / Ar-CF2-N3 | researchgate.net |
Derivatization of the Trifluoromethoxy Group Itself
The trifluoromethoxy (-OCF3) group is generally considered to be robust and chemically stable, making its direct derivatization, particularly through C-F bond cleavage, exceedingly difficult. mdpi.combeilstein-journals.org This stability is a key reason for its incorporation into pharmaceuticals and agrochemicals. nih.gov The challenges in derivatizing the -OCF3 group stem from several factors:
Strong C-F Bonds : Similar to the -CF3 group, the C-F bonds in the -OCF3 group are very strong.
Oxygen Atom Influence : The lone-pair electrons on the oxygen atom are drawn towards the highly electronegative fluorine atoms (nO → σ*C–F hyperconjugation). This interaction strengthens the C-F bonds and influences the group's conformation, causing the O-CF3 bond to lie orthogonal to the plane of the aromatic ring. nih.gov
Unstable Trifluoromethoxide Anion : The trifluoromethoxide anion (CF3O⁻) is highly unstable and prone to decomposition, which limits its utility as a nucleophile or leaving group in classical substitution reactions. rsc.org This instability makes reactions analogous to those of the methoxy group (e.g., cleavage with HBr) unfeasible.
Direct functionalization of the trifluoromethoxy group itself is not a common synthetic strategy. Most chemical transformations on molecules like this compound occur at other sites, such as the C-Br or C-Cl bonds, leaving the -OCF3 group intact.
Reported Reactivity:
Hydrolysis : While generally stable, the trifluoromethyl group, and by extension the trifluoromethoxy group, can undergo hydrolysis under harsh conditions. For instance, reactions in superacids like trifluoromethanesulfonic acid (CF3SO3H) can lead to protolytic defluorination of trifluoromethyl groups, ultimately forming acyl groups. nih.gov Similarly, some complex molecules containing trifluoromethyl groups have been shown to hydrolyze to carboxylic acids under surprisingly mild conditions, suggesting that intramolecular factors can play a role. nih.gov However, such transformations are not general for simple aryl trifluoromethyl ethers.
Stability in Reactions : The -OCF3 group's stability is highlighted by its tolerance to a wide range of reaction conditions used to modify other parts of the molecule. For example, methods for introducing the -OCF3 group onto aromatic rings often employ harsh reagents like antimony trifluoride (SbF3) or sulfur tetrafluoride (SF4), indicating the group's resilience once formed. beilstein-journals.orgnih.gov
Due to this high stability, derivatization strategies for compounds bearing a trifluoromethoxy group almost exclusively focus on other functional groups present on the aromatic ring or side chains. For this compound, synthetic transformations would preferentially occur at the carbon-bromine and carbon-chlorine bonds.
| Reaction Type | Conditions | Reactivity of -OCF3 Group | Outcome | Ref. |
| Hydrolysis | Harsh acidic conditions (e.g., superacids) | Potential for slow decomposition/hydrolysis | Formation of carbonyl/carboxyl-containing species | nih.gov |
| Standard Organic Synthesis | Cross-coupling, nucleophilic substitution, etc. | Generally inert and stable | The -OCF3 group remains intact | nih.govmdpi.com |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Proof
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene, a combination of one-dimensional and two-dimensional NMR experiments would be essential to confirm the substitution pattern on the benzene (B151609) ring and to characterize the electronic environment of each nucleus.
High-Resolution ¹H NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine, chlorine, and trifluoromethoxy substituents. The proton adjacent to the trifluoromethoxy group would likely appear at the lowest field. The coupling constants (J) between adjacent protons would provide definitive evidence of their relative positions. For instance, a doublet of doublets splitting pattern would be expected for the proton situated between two other protons, with the magnitude of the coupling constants confirming ortho and meta relationships.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-3 | Higher frequency | d | JH3-H5 (meta) |
| H-5 | Intermediate frequency | dd | JH5-H6 (ortho), JH5-H3 (meta) |
| H-6 | Lower frequency | d | JH6-H5 (ortho) |
(Note: This is a predictive table as experimental data is not available.)
¹⁹F NMR Spectroscopy for Elucidating Trifluoromethoxy Environments
The ¹⁹F NMR spectrum would provide crucial information about the trifluoromethoxy group. A single resonance would be expected, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of the -OCF₃ group and would be influenced by the electronic nature of the substituted benzene ring. Any coupling to nearby protons, though typically small for trifluoromethoxy groups over several bonds, could provide further structural confirmation.
¹³C NMR and Heteronuclear Coupling (e.g., with ¹⁹F)
The ¹³C NMR spectrum would display six signals for the aromatic carbons and one for the trifluoromethoxy carbon. The chemical shifts of the aromatic carbons are highly dependent on the attached substituents. The carbons bearing the bromine, chlorine, and trifluoromethoxy groups would have distinct chemical shifts. Of particular interest is the carbon of the trifluoromethoxy group, which would appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Furthermore, the aromatic carbons will also exhibit smaller couplings to the fluorine atoms (nJCF, where n > 1), which are invaluable for assigning the carbon signals and confirming the substitution pattern.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |
|---|---|---|
| C-1 | Downfield | q (²JCF) |
| C-2 | Downfield | q (¹JCF) |
| C-3 | Upfield | q (³JCF) |
| C-4 | Intermediate | s or small q |
| C-5 | Upfield | s or small q |
| C-6 | Intermediate | s or small q |
| -OCF₃ | Downfield | q (¹JCF) |
(Note: This is a predictive table as experimental data is not available.)
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Assignments
Two-dimensional NMR techniques are essential for assembling the complete structural puzzle.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons, definitively establishing the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying the quaternary carbons (those without attached protons) by observing their correlations with nearby protons. For instance, the protons on the ring would show correlations to the carbons bearing the bromo, chloro, and trifluoromethoxy substituents, confirming their positions.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry would be used to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the calculation of the elemental formula (C₇H₃BrClF₃O), confirming the presence and number of each atom. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive cluster of peaks for the molecular ion, providing definitive evidence for the presence of these halogens.
Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound
| Ion | Exact Mass | Relative Abundance |
|---|---|---|
| [C₇H₃⁷⁹Br³⁵ClF₃O]⁺ | Calculated Value | ~75% |
| [C₇H₃⁸¹Br³⁵ClF₃O]⁺ | Calculated Value | ~75% |
| [C₇H₃⁷⁹Br³⁷ClF₃O]⁺ | Calculated Value | ~25% |
| [C₇H₃⁸¹Br³⁷ClF₃O]⁺ | Calculated Value | ~25% |
(Note: This is a predictive table as experimental data is not available. The overlapping of isotopic peaks would create a more complex pattern.)
Analysis of Isotopic Patterns for Bromine and Chlorine
The mass spectrum of this compound is uniquely characterized by a complex molecular ion cluster, a direct consequence of the natural isotopic abundances of its two halogen constituents, bromine and chlorine. libretexts.org Bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundances (~50.5% and ~49.5%, respectively), resulting in a near 1:1 ratio for fragments containing a single bromine atom. libretexts.orgcsbsju.edu Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, but with a less balanced distribution of approximately 75.8% and 24.2%, which produces a characteristic 3:1 intensity ratio for chlorine-containing fragments. libretexts.orgcsbsju.edu
When a molecule, such as the subject compound, contains one of each of these halogens, the resulting molecular ion region will exhibit a distinctive pattern of peaks at M, M+2, and M+4, where M is the mass of the ion containing the lightest isotopes (⁷⁹Br and ³⁵Cl). neu.edu.tr The relative intensities of these peaks can be predicted by considering the probabilistic combination of the isotopes. docbrown.info
The expected pattern arises from the following isotopic combinations:
M peak: Contains ⁷⁹Br and ³⁵Cl.
M+2 peak: Contains a combination of (⁸¹Br and ³⁵Cl) or (⁷⁹Br and ³⁷Cl).
M+4 peak: Contains ⁸¹Br and ³⁷Cl.
This combination results in a predictable and readily identifiable cluster of peaks, which is a powerful diagnostic tool for confirming the presence of both a bromine and a chlorine atom within the molecule. acs.org The theoretical relative intensity ratio for the M:M+2:M+4 peaks is approximately 3:4:1, providing a clear signature in the mass spectrum. docbrown.info
Interactive Data Table: Predicted Isotopic Pattern
| Ion Peak | Isotopic Composition | Relative Mass | Predicted Relative Intensity Ratio |
| M | C₇H₃⁷⁹Br³⁵ClF₃O | Base Mass | 3 |
| M+2 | C₇H₃⁸¹Br³⁵ClF₃O / C₇H₃⁷⁹Br³⁷ClF₃O | M + 2 | 4 |
| M+4 | C₇H₃⁸¹Br³⁷ClF₃O | M + 4 | 1 |
**4.2.3. Fragmentation Pathway Elucidation under Various Ionization Conditions
Under typical electron ionization (EI) conditions, aryl halides are known to produce relatively stable molecular ions. However, characteristic fragmentation patterns emerge that provide structural information. For this compound, the fragmentation is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.
A primary and highly probable fragmentation pathway involves the cleavage of a carbon-halogen bond. csbsju.edu Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the initial loss of a bromine radical (•Br) is generally favored over the loss of a chlorine radical (•Cl). This would result in a significant fragment ion at [M-Br]⁺. Subsequent loss of the chlorine atom from this fragment could also occur.
Other potential fragmentation pathways include:
Loss of the Trifluoromethoxy Group: Cleavage of the C-O bond could lead to the loss of a •OCF₃ radical or related fragments.
Cleavage of the C-F bond: While C-F bonds are very strong, fragmentation within the trifluoromethoxy group can occur under higher energy conditions.
Ring Fragmentation: The aromatic ring itself may fragment, though this typically requires higher energy and results in more complex patterns.
The specific fragmentation pathways and the relative abundance of the resulting ions can be influenced by the ionization energy and the specific configuration of the mass spectrometer.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. The spectrum is a composite of the vibrations of the substituted aromatic ring and the trifluoromethoxy group.
Characteristic Absorption Bands of Halogenated Aromatic Rings
The 1,2,4-trisubstituted benzene ring exhibits several characteristic absorption bands. The precise positions of these bands are influenced by the electronic effects and masses of the bromine, chlorine, and trifluoromethoxy substituents. okstate.edu
Key vibrational modes for the substituted aromatic ring include:
Aromatic C-H Stretch: These vibrations typically occur at wavenumbers just above 3000 cm⁻¹. pressbooks.pubopenstax.orgvscht.cz
Aromatic C=C Ring Stretching: A series of bands, often four, are observed in the 1625-1400 cm⁻¹ region. libretexts.org These are due to the stretching and contraction of the carbon-carbon bonds within the benzene ring.
C-H Out-of-Plane Bending (Wagging): The pattern of C-H "wagging" vibrations in the 900-670 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. pressbooks.pubopenstax.org For 1,2,4-trisubstituted benzenes, characteristic strong absorptions are expected in the 830-780 cm⁻¹ and 900-870 cm⁻¹ ranges. openstax.orglibretexts.org
C-X Stretching (X = Cl, Br): The carbon-chlorine (C-Cl) stretching frequency in aromatic compounds can appear as high as 845 cm⁻¹, while the carbon-bromine (C-Br) stretch is expected at lower frequencies. okstate.edu
Interactive Data Table: Vibrational Bands of the Halogenated Aromatic Ring
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aromatic C=C Ring Stretch | 1625 - 1400 | Medium to Strong (multiple bands) |
| C-H Out-of-Plane Bending (1,2,4-Trisubstitution) | 900 - 870 and 830 - 780 | Strong |
| C-Cl Stretch | ~845 - 700 | Medium to Strong |
| C-Br Stretch | Lower frequencies than C-Cl | Medium to Strong |
Signature Vibrations of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group provides strong and characteristic absorption bands in the vibrational spectrum, primarily due to the highly polar C-F bonds. These bands are often among the most intense in the infrared spectrum.
The key signature vibrations for the -OCF₃ group are:
Asymmetric and Symmetric C-F Stretching: The most prominent features are the very strong and broad absorption bands corresponding to the C-F stretching modes. These are typically found in the 1300-1100 cm⁻¹ region. For benzene derivatives containing a CF₃ group, a very strong, broad band is often observed near 1330 cm⁻¹. ias.ac.in
CF₃ Deformation and Rocking Modes: These vibrations occur at lower frequencies and can sometimes be coupled with other molecular vibrations.
Interactive Data Table: Vibrational Bands of the Trifluoromethoxy Group
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
| C-F Stretching (Symmetric and Asymmetric) | 1330 - 1100 | Very Strong, Broad |
| CF₃ Deformation/Rocking | Lower frequencies | Medium to Weak |
X-ray Diffraction (XRD) for Solid-State Molecular Geometry
As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. Such a study would provide definitive data on the molecule's solid-state conformation, including precise bond lengths, bond angles, and intermolecular packing interactions in the crystal lattice.
In the absence of direct experimental data, the molecular geometry can be predicted based on established principles and data from analogous halogenated aromatic structures. The central benzene ring is expected to be planar. The substituents—bromine, chlorine, and the trifluoromethoxy group—will lie in or close to the plane of the ring, although the trifluoromethoxy group may exhibit some torsional freedom around the C-O bond. The geometry around the carbon of the trifluoromethyl group is expected to be tetrahedral. The bond angles within the benzene ring may show slight deviations from the ideal 120° of a perfect hexagon due to the steric and electronic influences of the different substituents. okstate.edu Analysis of related crystal structures shows that intermolecular interactions, such as halogen bonding and C-H···X (where X is a halogen or oxygen) hydrogen bonds, often play a significant role in the crystal packing of halogenated organic compounds.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure
DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT study of 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene would involve a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For this compound, particular attention would be paid to the orientation of the trifluoromethoxy (-OCF₃) group relative to the benzene (B151609) ring. While rotation around the C-O bond is possible, steric and electronic interactions would dictate the preferred conformation. Due to the presence of adjacent bulky substituents (bromo and chloro groups), steric hindrance would likely play a significant role in determining the rotational barrier and the most stable conformer.
Electronic Properties: Frontier Molecular Orbitals (HOMO/LUMO) and Band Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the halogen and trifluoromethoxy substituents would be expected to lower the energies of both the HOMO and LUMO, and the precise energy gap would be a key output of the DFT calculation.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Band Gap for this compound No specific data is available in the literature for this compound. The table below is a template for how such data would be presented.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Charge Distribution and Electrostatic Potential Maps
DFT calculations can map the distribution of electron density across the molecule. A Molecular Electrostatic Potential (MEP) map visualizes the electrostatic potential on the electron density surface. This map is invaluable for predicting how the molecule will interact with other charged species. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the electronegative oxygen and fluorine atoms, as well as on the π-system of the benzene ring, while positive potential might be found on the hydrogen atoms.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
A significant application of DFT is the prediction of spectroscopic data. By calculating the magnetic shielding around each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are often compared with experimental spectra to confirm the molecular structure. Similarly, by calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. These calculations would help in assigning the various stretching and bending modes of the C-Br, C-Cl, C-O, and C-F bonds within the molecule.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound No specific data is available in the literature for this compound. This table illustrates the expected format.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-Cl Stretch | Data not available |
| C-Br Stretch | Data not available |
| C-O-C Asymmetric Stretch | Data not available |
| C-F Stretch (of -OCF₃) | Data not available |
Quantum Chemical Descriptors and Reactivity Prediction
Beyond the fundamental electronic properties, DFT can be used to calculate a range of descriptors that quantify and predict chemical reactivity. These are often conceptual DFT-based descriptors.
Fukui Functions and Local Reactivity Indices for Electrophilic and Nucleophilic Sites
Fukui functions are a local reactivity descriptor that indicates the propensity of each atomic site in a molecule to undergo a nucleophilic or electrophilic attack. The Fukui function f(r) measures the change in electron density at a point r when the total number of electrons in the system changes.
f⁺(r) corresponds to an attack by a nucleophile (electron donation) and identifies the most electrophilic sites.
f⁻(r) corresponds to an attack by an electrophile (electron withdrawal) and identifies the most nucleophilic sites.
By condensing these functions to individual atomic sites, one can rank the atoms in this compound in terms of their susceptibility to different types of reactions. These indices would provide a more nuanced picture of reactivity than MEP maps alone, pinpointing the specific carbon atoms on the benzene ring most likely to participate in electrophilic or nucleophilic aromatic substitution reactions.
Average Local Ionization Energies (ALIE) for Reactivity Mapping
Average Local Ionization Energy (ALIE) is a computational metric used to predict the reactivity of a molecule towards electrophiles. It is defined as the average energy required to ionize an electron at any given point on the molecular surface. cdnsciencepub.com Regions with lower ALIE values indicate areas where electrons are least tightly bound and are therefore more susceptible to electrophilic attack. cdnsciencepub.com This technique provides a detailed map of a molecule's reactive sites.
For this compound, the benzene ring is substituted with three electron-withdrawing groups: bromo, chloro, and trifluoromethoxy. These groups deactivate the ring towards electrophilic substitution compared to unsubstituted benzene. libretexts.org A computational analysis would calculate the ALIE across the molecule's electron density surface. The minimum ALIE values (IS,min) would likely be found on the aromatic ring at the positions least influenced by the electron-withdrawing effects of the substituents. The ALIE values are expected to be lowest at the carbon atoms ortho and para to the strongest activating group (or least deactivating). Given that all substituents are deactivating, the least deactivated positions would be the preferred sites for electrophilic attack.
An ALIE analysis would be critical for predicting the regioselectivity of further functionalization reactions, such as nitration or further halogenation. The locations of the lowest ALIE values would pinpoint the most probable sites of reaction.
Table 1: Illustrative ALIE Data for Reactivity Prediction of this compound This table presents hypothetical data to illustrate how ALIE values would be used to predict reactivity. Actual values would require specific quantum chemical calculations.
| Position on Aromatic Ring | Substituent | Predicted Relative ALIE (IS,min) | Predicted Reactivity towards Electrophiles |
|---|---|---|---|
| C-1 | -Br | High | Low |
| C-2 | -OCF3 | High | Low |
| C-3 | -H | Relatively Lower | Higher |
| C-4 | -Cl | High | Low |
| C-5 | -H | Relatively Lower | Higher |
Bond Dissociation Energies for Stability and Reaction Initiation
Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a chemical bond in the gas phase. acs.org It is a fundamental measure of bond strength and is crucial for understanding a molecule's thermal stability and the initiation steps of chemical reactions. rroij.com For this compound, the key bonds of interest are the carbon-halogen (C-Br, C-Cl) and carbon-oxygen (C-OCF3) bonds attached to the aromatic ring.
Theoretical calculations of BDEs can predict which bond is most likely to break under thermal or photochemical conditions. In the context of transition-metal-catalyzed cross-coupling reactions, the C-Br bond is significantly weaker than the C-Cl bond in aryl halides and is therefore expected to be the primary site of oxidative addition. researchgate.netnih.gov Computational BDE analysis would confirm this selectivity, providing a quantitative basis for its role as a versatile building block in organic synthesis. The C-OCF3 bond is generally strong and less likely to participate in such reactions.
Table 2: Estimated Bond Dissociation Energies (BDE) for this compound The following are typical, estimated BDE values for similar chemical environments, as specific calculated values for this molecule are not available. Values are for illustrative purposes.
| Bond | Typical BDE (kcal/mol) | Implication for Reactivity |
|---|---|---|
| C-Br | ~83 | Most likely to cleave in cross-coupling reactions. nih.gov |
| C-Cl | ~98 | More stable than C-Br; requires more energy to break. nih.gov |
| C-OCF3 | >100 | Highly stable; unlikely to be the primary reaction site. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its dynamic behavior, conformational flexibility, and interactions with solvent molecules. researchgate.net Such simulations are particularly useful for understanding how the molecule behaves in a solution, which is critical for predicting its solubility, aggregation behavior, and interaction with other chemical species in a reaction medium.
A typical MD simulation would place a model of the molecule in a box of explicit solvent molecules (e.g., water, DMSO, or toluene) and solve Newton's equations of motion for the system. The simulation would reveal preferred solvation shells and specific intermolecular interactions, such as halogen bonding (where the bromine or chlorine atom acts as an electrophilic region, or σ-hole) and dipole-dipole interactions. nih.gov Understanding these solvent-solute interactions is key to optimizing reaction conditions and comprehending the molecule's behavior in biological or materials science contexts.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β), which describe how its electron cloud is distorted by an external electric field. Molecules with large NLO responses typically possess a strong electron donor and a strong electron acceptor group connected by a π-conjugated system. nih.govacs.org
Table 4: Key Parameters from a Theoretical NLO Properties Investigation This table lists the parameters that would be calculated in a computational study of NLO properties. No actual data is available.
| Parameter | Symbol | Description |
|---|---|---|
| Dipole Moment | μ | A measure of the molecule's overall polarity. |
| Polarizability | α | The ability of the electron cloud to be distorted by an electric field. |
| First Hyperpolarizability | β | A measure of the second-order NLO response. |
Role As a Key Synthetic Building Block in Advanced Chemical Research
Intermediate for the Synthesis of Complex Organic Architectures
As a multifunctional building block, 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene offers multiple reaction sites for the stepwise and controlled construction of intricate organic molecules. The differential reactivity of the bromo and chloro substituents can be exploited in various cross-coupling reactions, which are fundamental to modern organic synthesis.
The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations. This sequential approach is invaluable for creating complex, non-symmetrical biaryl compounds and other elaborate structures that are often key components in pharmaceuticals and agrochemicals. atomfair.com The trifluoromethoxy group, being a strong electron-withdrawing group, influences the reactivity of the entire aromatic ring, facilitating certain types of coupling reactions.
Scaffold for Investigating Structure-Reactivity and Structure-Property Relationships
The compound is an excellent scaffold for studying how the interplay of different substituents governs the chemical and physical properties of a molecule. The electronic and steric effects of each group—bromo, chloro, and trifluoromethoxy—are distinct and their specific ortho-, meta-, and para- relationships create a unique electronic landscape on the aromatic ring.
Key Substituent Effects:
Trifluoromethoxy (-OCF₃) Group: This group exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The net result is strong deactivation of the ring towards electrophilic substitution and an influence on the reactivity of the adjacent halogen atoms.
Halogen Atoms (Br and Cl): Both bromine and chlorine are deactivating via their inductive effects but direct incoming electrophiles to ortho and para positions through their resonance effects. libretexts.org Their presence provides sites for nucleophilic aromatic substitution or, more commonly, for transition metal-catalyzed cross-coupling reactions. patsnap.com
By systematically reacting this molecule and analyzing the outcomes, researchers can gain detailed insights into how substituent electronics and sterics control reaction rates and regioselectivity. Theoretical studies on similar halogenated derivatives have shown how these substituents affect crystal packing and intermolecular interactions. nih.gov
| Functional Group | Position | Electronic Effect | Predicted Impact on Reactivity |
|---|---|---|---|
| Bromo (-Br) | 1 | Inductive: Withdrawing; Resonance: Donating | Primary site for oxidative addition in Pd-catalyzed cross-coupling reactions. |
| Trifluoromethoxy (-OCF₃) | 2 | Strongly Inductive: Withdrawing | Increases the electrophilicity of the ring; modulates reactivity of adjacent bromo group. |
| Chloro (-Cl) | 4 | Inductive: Withdrawing; Resonance: Donating | Secondary, less reactive site for cross-coupling; can be targeted after initial reaction at the bromo position. |
Precursor for the Development of Advanced Materials with Unique Electronic or Steric Properties
The incorporation of fluorine-containing groups is a widely used strategy for creating advanced materials with desirable properties. The trifluoromethoxy group in this compound is particularly valuable in this context. It can impart enhanced thermal stability, chemical resistance, and lipophilicity to polymers and other materials derived from it.
This compound can be used as a monomer or a precursor to monomers for high-performance fluorinated polymers. Such polymers are sought after for applications in electronics, aerospace, and protective coatings. Furthermore, related halogenated and trifluoromethyl-substituted aromatics are used as precursors for liquid crystals and materials for Organic Light-Emitting Diodes (OLEDs). atomfair.com The specific substitution pattern of this molecule offers a precise way to tune the electronic and steric properties of these advanced materials.
Utilization in Ligand Design for Catalysis and Coordination Chemistry
In the field of catalysis and coordination chemistry, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. This compound represents a potential starting point for the synthesis of novel ligands.
The bromo and chloro groups serve as synthetic handles that can be converted into coordinating moieties (e.g., phosphines, amines, or N-heterocycles) through substitution or coupling reactions. By transforming one or both halogen sites, a variety of mono- or bidentate ligands can be created. The trifluoromethoxy group plays a critical role as a "tuning" substituent; its strong electron-withdrawing nature can significantly alter the electronic properties of the ligand and, consequently, the catalytic behavior of the resulting metal complex. mdpi.com This ability to fine-tune the electronic environment of a metal center is a key principle in modern catalyst design. researchgate.net The strategic placement of this group can also introduce specific steric constraints around the metal center, influencing substrate binding and selectivity.
Future Prospects and Emerging Research Directions
Development of More Sustainable and Atom-Economical Synthetic Pathways
A primary goal in modern organic synthesis is the development of processes that are both environmentally benign and efficient. The concept of atom economy, which measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product, is central to this effort. wikipedia.org Traditional multi-step syntheses of poly-substituted aromatic compounds often suffer from poor atom economy, generating significant chemical waste and utilizing hazardous reagents. scranton.edu
Future research on 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene will likely focus on greener synthetic routes that maximize atom economy. Key areas of exploration include:
Catalytic C-H Functionalization: Instead of pre-functionalizing a benzene (B151609) ring in multiple steps, direct C-H activation and functionalization offer a more atom-economical approach. nih.govrsc.org Research into transition-metal catalysts that can selectively introduce the bromo, chloro, or trifluoromethoxy groups onto an aromatic ring at specific positions would dramatically shorten the synthetic sequence, reduce waste, and improve efficiency. acs.org
Greener Solvents and Reagents: A shift away from hazardous solvents and stoichiometric reagents is a hallmark of sustainable chemistry. nih.gov Future pathways may involve the use of safer solvents like benzotrifluoride (B45747) (BTF), which is more environmentally friendly than many traditional organic solvents, or even aqueous media for certain catalytic steps. nih.govresearchgate.net The development of solid-supported catalysts or reagents could also simplify purification processes and minimize solvent use.
Flow Chemistry Processes: Continuous-flow synthesis offers enhanced safety, better process control, and easier scalability compared to traditional batch processing. atomfair.com Adapting the synthesis of this compound to a flow process could lead to higher yields, improved purity, and a more sustainable manufacturing footprint.
| Strategy | Traditional Approach | Future Sustainable Approach | Key Benefit |
|---|---|---|---|
| Reagents | Often stoichiometric, potentially hazardous | Catalytic, recyclable, benign | Reduced waste, improved safety |
| Solvents | Volatile organic compounds (VOCs) | Greener alternatives (e.g., water, BTF), solvent-free | Lower environmental impact |
| Process | Multi-step batch synthesis | C-H activation, flow chemistry | Higher atom economy, increased efficiency |
Exploration of Bio-Inspired Catalysis for Selective Transformations
Nature has evolved highly efficient and selective enzymes for performing complex chemical transformations under mild conditions. nih.gov Bio-inspired catalysis seeks to mimic these natural processes for synthetic applications. A particularly relevant area is the use of halogenating enzymes, or halogenases, which can install halogen atoms onto organic molecules with remarkable regioselectivity. acs.orgresearchgate.net
Future research could explore the following bio-inspired avenues:
Enzymatic Halogenation: Flavin-dependent halogenases (FDHs) are known to catalyze electrophilic aromatic substitution reactions on electron-rich substrates in aqueous media at ambient temperatures. rsc.org A long-term goal would be to discover or engineer an FDH that could selectively brominate or chlorinate a trifluoromethoxy-substituted benzene precursor. This would eliminate the need for harsh halogenating agents and provide unparalleled selectivity.
Directed Evolution: Through techniques like directed evolution, existing enzymes could be modified to accept non-natural substrates, such as derivatives of 2-(trifluoromethoxy)benzene, and catalyze specific halogenation or other functionalization reactions. This approach could tailor an enzyme's active site to produce this compound or its precursors with high precision.
C-H Functionalization Mimicking Metalloenzymes: Many enzymes utilize metal cofactors to activate otherwise inert C-H bonds. nih.govresearchgate.net Designing synthetic catalysts that mimic the active sites of these metalloenzymes could lead to novel methods for the direct and selective functionalization of the C-H bonds on the benzene ring of the target molecule.
Integration into Automated Synthesis Platforms and High-Throughput Screening
The pharmaceutical and materials science industries are increasingly relying on automation and high-throughput methods to accelerate discovery and development. researchgate.netbiovanix.com Automated synthesis platforms, often utilizing flow chemistry and robotics, can produce libraries of related compounds quickly and efficiently. atomfair.cominnovationnewsnetwork.comnus.edu.sg
The future prospects for this compound in this domain include:
Automated Synthesis: The synthesis of this compound and its derivatives could be integrated into fully automated platforms. nus.edu.sg Using computer-controlled recipes, these systems can perform multi-step syntheses, purifications, and analyses without manual intervention, enabling rapid lead optimization in drug discovery programs. innovationnewsnetwork.com
High-Throughput Screening (HTS): As a versatile building block, this compound can be used to generate large libraries of novel compounds. These libraries can then be subjected to HTS to rapidly identify molecules with desired biological activities or material properties. sigmaaldrich.compharmaron.com Automated HTS systems can screen hundreds of thousands of compounds per day, significantly accelerating the pace of research. pharmaron.com
| Platform | Application for this compound | Advantage |
|---|---|---|
| Automated Flow Synthesis | On-demand production of the compound and its derivatives. | Speed, reproducibility, safety, scalability. atomfair.com |
| High-Throughput Screening (HTS) | Use as a scaffold to create diverse compound libraries for screening. | Rapid identification of new drug leads or functional materials. nih.gov |
| Robotic Lab Automation | Integration into complex workflows for synthesis and biological testing. | Increased efficiency and data quality. biovanix.com |
Advanced Computational Modeling for Predictive Synthesis and Property Design
Computational chemistry has become an indispensable tool for modern chemical research. Methods like Density Functional Theory (DFT) allow for the in-silico prediction of molecular properties, reaction mechanisms, and spectral data. researchgate.netresearchgate.net For a complex molecule like this compound, computational modeling can provide critical insights that guide experimental work.
Emerging research directions in this area include:
Predictive Synthesis: DFT calculations can be used to model the transition states of potential reactions, allowing chemists to predict which synthetic routes will be most favorable. researchgate.net This can rationalize the site-selectivity of functionalization reactions on the aromatic ring and help in designing optimal catalysts for desired transformations. acs.org
Property Design: The electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, can be calculated to predict its behavior in different applications. acs.org For example, modeling can help in designing new derivatives with tailored properties for use in organic electronics or as specific enzyme inhibitors.
Force Field Development: For polyhalogenated compounds, developing accurate polarizable force fields is crucial for molecular dynamics simulations. arxiv.org Such models could predict how this compound interacts with biological targets like proteins or how it self-assembles in condensed phases, guiding its application in drug and materials design.
Q & A
Q. What are the optimal synthetic routes for preparing 1-bromo-4-chloro-2-(trifluoromethoxy)benzene, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves sequential halogenation and functional group introduction. A feasible route starts with chlorination of 4-bromo-2-(trifluoromethoxy)phenol using Cl2 or SOCl2 under anhydrous conditions. Alternatively, bromination of pre-chlorinated intermediates (e.g., 4-chloro-2-(trifluoromethoxy)benzene) with Br2 in the presence of FeBr3 as a catalyst (40–60°C, DCM solvent) achieves regioselective substitution . Key parameters include stoichiometric control of halogenating agents and inert atmosphere to prevent byproduct formation.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substitution patterns (e.g., aromatic proton splitting from Br/Cl/OCF3 groups). <sup>19</sup>F NMR confirms trifluoromethoxy integrity .
- X-ray Crystallography : Use SHELXL for structure refinement. Single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsional strain induced by bulky substituents .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (M<sup>+</sup> = 279.91 g/mol) and isotopic patterns from Br/Cl .
Advanced Research Questions
Q. How do electron-withdrawing groups (Br, Cl, OCF3) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The meta-directing effects of Cl and OCF3 dominate, making Suzuki-Miyaura couplings challenging. Computational DFT studies (e.g., B3LYP/6-31G*) predict electron density redistribution, guiding catalyst selection (e.g., Pd(OAc)2 with SPhos ligand). Experimental validation involves monitoring coupling efficiency with arylboronic acids under microwave-assisted conditions (100°C, 1 hr) .
Q. What computational strategies predict the compound’s thermodynamic stability and intermolecular interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the M06-2X/cc-pVTZ level to assess steric strain from substituent proximity.
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···Cl interactions) using CrystalExplorer, correlating with packing motifs in XRD data .
- Solubility Prediction : COSMO-RS simulations in acetonitrile or DMSO estimate solubility barriers due to OCF3 hydrophobicity .
Q. How does this compound interact with biological targets, such as cytochrome P450 enzymes?
- Methodological Answer : Structural analogs (e.g., 2-chloro-1-fluoro-4-(trifluoromethoxy)benzene) inhibit CYP1A2 via π-π stacking and halogen bonding. To test this compound:
- In Vitro Assays : Use human liver microsomes with fluorogenic substrates (e.g., ethoxyresorufin). Monitor inhibition via fluorescence decay (λex = 530 nm).
- Docking Studies : AutoDock Vina models ligand-enzyme binding, focusing on hydrophobic pockets near the heme center .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
